Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)
Description
The compound cyclopentane; oxolane; trifluoromethanesulfonate; zirconium(2+) (IUPAC name) is a zirconium-based coordination complex with a +2 oxidation state. Its structure comprises:
- Cyclopentane: A five-membered alicyclic hydrocarbon.
- Oxolane (tetrahydrofuran, THF): A cyclic ether solvent commonly used as a ligand in coordination chemistry.
- Trifluoromethanesulfonate (triflate, CF₃SO₃⁻): A non-coordinating anion with strong electron-withdrawing properties, often employed to stabilize cationic metal centers.
- Zirconium(2+): A transition metal in the +2 oxidation state, less common than Zr(IV) but notable for unique catalytic and synthetic applications .
This complex is structurally distinct due to the combination of cyclopentane (likely as a neutral ligand or solvent) and triflate counterions, which balance the Zr²+ charge. Its SMILES representation () suggests coordination of THF and cyclopentane alongside two triflate anions.
Properties
Molecular Formula |
C16H28F6O7S2Zr |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) |
InChI |
InChI=1S/2C5H10.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 |
InChI Key |
GJCXNHOMFOJVNP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCOC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) typically involves the reaction of cyclopentane and oxolane with trifluoromethanesulfonate and zirconium salts. One common method is the co-precipitation technique, where the reactants are mixed in a solvent, and the product is precipitated out by adjusting the pH or adding a precipitating agent . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of zirconium hydrides.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. The trifluoromethanesulfonate group enhances its reactivity by stabilizing the transition states of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally or functionally related zirconium complexes, triflate-containing species, and alicyclic ligands.
Zirconium Complexes with Different Oxidation States
Key Insight : Zr(II) complexes are less explored due to their lower stability but may offer unique reactivity in redox-active systems. In contrast, Zr(IV) complexes dominate industrial and synthetic applications .
Triflate-Containing Metal Complexes
Triflate anions are widely used to stabilize cationic metal centers. A comparison of metal triflates highlights differences in catalytic efficiency and applications:
Key Insight : Zirconium triflates in lower oxidation states are less reactive as Lewis acids compared to Sc(III) or Y(III) analogues but may exhibit unique substrate selectivity .
Alicyclic Ligands in Coordination Chemistry
Cyclopentane and related alicyclic ligands influence the steric and electronic environment of metal complexes:
Key Insight : Cyclopentane’s biodegradability and low ring strain make it environmentally favorable compared to cyclohexane, but its weaker coordinating ability limits utility compared to THF .
Data Tables
Table 1: Comparison of Alicyclic Ligands in Metal Complexes
| Ligand | Boiling Point (°C) | Ring Strain (kcal/mol) | Biodegradation Rate (Sulfate-Mediated) |
|---|---|---|---|
| Cyclopentane | 49 | 6.3 | 0.12 h⁻¹ |
| Cyclohexane | 81 | 0.1 | 0.08 h⁻¹ |
| Oxolane (THF) | 66 | 26.3 | Not reported |
Table 2: Thermodynamic Efficiency of Cyclopentane vs. Similar Additives
| Additive | Thermal Efficiency Improvement (%) | Exergetic Efficiency Improvement (%) |
|---|---|---|
| Cyclopentane | 7.3 | 17.3 |
| Cyclohexane | 7.8 | 18.3 |
| SiCl₄ | 6.0 | 13.8 |
Data from
Biological Activity
The compound Cyclopentane; oxolane; trifluoromethanesulfonate; zirconium(2+) is a complex organometallic compound that combines elements of cyclopentane and oxolane (tetrahydrofuran) with a trifluoromethanesulfonate group and zirconium. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the context of cancer treatment and antibacterial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a cyclopentane ring, a tetrahydrofuran ring, and a zirconium ion coordinated with a trifluoromethanesulfonate group.
Anticancer Activity
Research has indicated that compounds containing cyclopentane and oxolane moieties exhibit significant anticancer properties. For instance, cyclopentane derivatives have been noted for their ability to induce apoptosis in various cancer cell lines. A study highlighted that specific cyclopentane derivatives can inhibit cancer cell proliferation by activating caspases, which are crucial for the apoptotic process .
Table 1: Anticancer Activity of Cyclopentane Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 22.34 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 24.05 | Inhibits cell cycle progression |
| Compound C | PC-3 | 21.13 | Increases ROS production |
Antibacterial Activity
The antibacterial properties of cyclopentane derivatives have also been explored. Certain derivatives have shown potent activity against Gram-negative bacteria, suggesting potential applications in treating bacterial infections. For example, compounds derived from cyclopentane structures have been effective in inhibiting bacterial growth by disrupting cellular processes .
Table 2: Antibacterial Activity of Cyclopentane Derivatives
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | Pseudomonas aeruginosa | 18 |
| Compound F | Salmonella typhimurium | 20 |
Case Study 1: Apoptosis Induction in Cancer Cells
A notable study investigated the effects of a specific cyclopentane derivative on hepatocellular carcinoma (HCC) cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved PARP and caspase-3 .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, a series of cyclopentane derivatives were synthesized and tested against various bacterial strains. The results demonstrated that certain derivatives exhibited strong antibacterial effects, particularly against multi-drug resistant strains, highlighting their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
